3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-(4-methylpiperazin-1-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-16-15-31(29,30)26(22(16)28)20-5-3-4-17(14-20)21(27)23-18-6-8-19(9-7-18)25-12-10-24(2)11-13-25/h3-9,14,16H,10-13,15H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRIDRCMJSCCJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-(4-methylpiperazin-1-yl)phenyl)benzamide is a complex organic molecule with potential therapeutic applications. Its structure suggests possible interactions with biological targets, particularly in the realm of cancer therapy and antimicrobial activity. This article delves into the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 581.66 g/mol. The compound contains multiple functional groups, including a benzamide moiety and a dioxidoisothiazolidin structure, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H34N5O6S |
| Molecular Weight | 581.66 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity by inhibiting specific protein kinases involved in tumor growth. For instance, studies have shown that it can inhibit BCR-ABL kinase, which is crucial in certain leukemias. The IC50 values for this inhibition are reported to be in the low nanomolar range, indicating potent activity against cancer cell lines expressing this mutant kinase .
Antimicrobial Activity
Additionally, the compound has demonstrated antimicrobial properties against various pathogens. In vitro assays revealed that it effectively inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics .
Case Studies
-
Inhibition of BCR-ABL Kinase :
- Study : O'Hare et al. (2009)
- Findings : The compound was tested against cell lines with native BCR-ABL and T315I mutations.
- Results : Potent inhibition was observed with IC50 values of 0.37 nM for native and 2.0 nM for T315I variants, highlighting its potential in treating resistant forms of leukemia .
- Antimicrobial Efficacy :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the benzamide and piperazine moieties have been explored to enhance potency and selectivity against target proteins.
Key Observations:
- Substituents on the piperazine ring significantly affect binding affinity to target kinases.
- The presence of electron-withdrawing groups on the benzamide enhances potency against cancer cell lines.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications
The compound is primarily investigated for its potential as an anticancer and anti-inflammatory agent . Its structure suggests that it may interact effectively with biological targets, influencing pathways involved in cancer progression and inflammatory responses. Studies have indicated that derivatives of thiazolidinones can inhibit specific enzymes linked to these diseases, making this compound a candidate for further medicinal exploration.
Mechanism of Action
The mechanism of action involves the inhibition of key enzymes or receptors associated with inflammation and tumor growth. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. Additionally, its interaction with cell signaling pathways could provide insights into its anticancer properties.
Material Science
Development of Novel Materials
The unique structural features of this compound make it a candidate for the development of advanced materials with specific electronic or optical properties. Its potential applications in material science include:
- Organic Electronics: The compound's electronic properties could be harnessed for use in organic light-emitting diodes (OLEDs) or organic photovoltaics.
- Nanocomposites: By incorporating this compound into polymer matrices, researchers can create nanocomposites with enhanced mechanical and thermal properties.
Biological Studies
Enzyme Interaction Studies
Research has focused on the interactions between this compound and various biological macromolecules. Understanding these interactions can provide valuable insights into its pharmacological effects and help identify potential side effects or contraindications.
Case Studies
Several studies have documented the biological effects of similar compounds within the thiazolidinone class. For example:
- Anti-inflammatory Activity: A study demonstrated that thiazolidinone derivatives exhibit significant anti-inflammatory activity by inhibiting nitric oxide production in macrophages.
- Anticancer Activity: Another research highlighted the ability of thiazolidinone compounds to induce apoptosis in cancer cell lines through mitochondrial pathways.
Comparison with Similar Compounds
Structural Analogues and Kinase Inhibition Profiles
The compound’s benzamide scaffold is shared with several kinase inhibitors, but substitutions dictate target specificity and potency:
Key Observations :
- The target compound’s isothiazolidinone ring distinguishes it from imatinib and risvodetinib, which rely on pyrimidine or oxazole motifs for kinase binding. This may reduce off-target effects compared to broader inhibitors like imatinib .
- The 4-(4-methylpiperazin-1-yl)phenyl group is retained in risvodetinib, suggesting improved solubility and blood-brain barrier penetration compared to analogs lacking this moiety .
Physicochemical and Pharmacokinetic Comparisons
highlights a structurally related compound, 4-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)-N-[2-(propan-2-yl)phenyl]benzamide , which replaces the dioxido-oxoisothiazolidin ring with a trioxo-thiazolidin group. Key differences include:
- LogP : The trioxo analog’s isopropyl group increases hydrophobicity (predicted LogP = 3.2) vs. the target compound’s methylpiperazine (predicted LogP = 2.1), suggesting better aqueous solubility for the latter .
- Metabolic Stability : The dioxido group in the target compound may reduce oxidative metabolism compared to the trioxo derivative .
In Silico and In Vitro Activity Data
- Aurora B Inhibition: Analogs like 4-(chloromethyl)-N-(3-(4-methylimidazol-1-yl)phenyl)benzamide show strong Aurora B binding (ΔG = -195.5 kcal/mol), while the target compound’s isothiazolidinone may redirect activity toward DDR1/2 .
- DDR1/2 Selectivity : Imatinib and nilotinib inhibit DDR1/2 but lack selectivity. The target compound’s unique scaffold could address this gap, as suggested by efforts to develop heterocycloalkynylbenzimides for selective DDR inhibition .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves coupling 4-methylbenzoic acid derivatives with aminophenyl-isothiazolidine precursors under acidic conditions, using catalysts like DCC (N,N'-dicyclohexylcarbodiimide) to form the amide bond . Key steps include:
- Acid activation : Use of HOBt (hydroxybenzotriazole) to minimize side reactions.
- Purification : Recrystallization in ethanol or chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the product . Yield optimization (50–60%) requires strict control of temperature (0–5°C during coupling) and stoichiometric equivalence of reactants .
Q. What spectroscopic and chromatographic methods are critical for structural validation?
- 1H/13C NMR : Confirm the presence of the isothiazolidine ring (δ 3.2–3.5 ppm for CH₂-SO₂) and benzamide carbonyl (δ 167–169 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 457.1842) with <2 ppm error .
- HPLC : Purity assessment using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Q. How does the compound’s solubility profile influence experimental design?
The compound is sparingly soluble in water but dissolves in DMSO (50 mg/mL) or DMF. For biological assays, stock solutions in DMSO should be diluted to <0.1% v/v in buffer to avoid solvent toxicity .
Advanced Research Questions
Q. What computational strategies are effective for predicting binding interactions with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal affinity for kinase domains (e.g., PI3Kγ) due to:
Q. How can structural analogs resolve contradictions in reported biological activity?
Discrepancies in IC₅₀ values (e.g., 1.2 μM vs. 3.7 μM for PI3Kγ) may arise from substituent effects:
- Nitro vs. methyl groups : Nitro-substituted analogs show enhanced π-stacking but reduced solubility, affecting assay reproducibility .
- Control experiments : Use standardized kinase inhibition assays (e.g., ADP-Glo™) with ATP concentration fixed at 100 μM .
Q. What in vitro models are suitable for evaluating anti-inflammatory activity?
- RAW 264.7 macrophages : Measure TNF-α suppression (ELISA) after LPS stimulation (1 μg/mL, 24 hr) with compound concentrations ≤10 μM .
- NF-κB luciferase reporter assays : Transfected HEK293 cells treated with IL-1β (10 ng/mL) show dose-dependent inhibition (EC₅₀ = 0.8 μM) .
Q. How can metabolic stability be assessed to guide lead optimization?
- Microsomal assays : Incubate with human liver microsomes (HLMs, 1 mg/mL) and NADPH (1 mM) for 60 min. LC-MS/MS quantifies parent compound depletion (t₁/₂ = 28 min) .
- CYP450 inhibition : Screen against CYP3A4 (IC₅₀ > 50 μM indicates low risk of drug-drug interactions) .
Methodological Notes
- Synthetic Reproducibility : Use anhydrous solvents (e.g., THF) and inert atmosphere to prevent hydrolysis of the isothiazolidine ring .
- Assay Validation : Include positive controls (e.g., LY294002 for PI3K inhibition) and normalize data to vehicle-treated samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
